molecular formula C9H17NO2S B13026827 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol

2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol

Katalognummer: B13026827
Molekulargewicht: 203.30 g/mol
InChI-Schlüssel: BGBTVJKPZNBCSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol is a complex organic compound that features both tetrahydrofuran and thietane rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol likely involves multiple steps, including the formation of the tetrahydrofuran and thietane rings, followed by their coupling. Typical reaction conditions might include:

    Formation of Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.

    Formation of Thietane Ring: This might involve the reaction of a suitable thiol with an epoxide under basic conditions.

    Coupling Reaction: The final step could involve the nucleophilic substitution of a halogenated ethan-1-ol derivative with the thietane ring.

Industrial Production Methods

Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol may undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions might include the use of alkyl halides and a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce a secondary alcohol.

Wissenschaftliche Forschungsanwendungen

2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the synthesis of polymers or other materials with specialized properties.

Wirkmechanismus

The mechanism of action for 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Tetrahydrofuran-2-yl)ethanol: Lacks the thietane ring but shares the tetrahydrofuran moiety.

    2-(Thietan-3-ylamino)ethanol: Contains the thietane ring but lacks the tetrahydrofuran moiety.

Uniqueness

The combination of both tetrahydrofuran and thietane rings in 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol makes it unique

Eigenschaften

Molekularformel

C9H17NO2S

Molekulargewicht

203.30 g/mol

IUPAC-Name

2-(oxolan-2-yl)-2-(thietan-3-ylamino)ethanol

InChI

InChI=1S/C9H17NO2S/c11-4-8(9-2-1-3-12-9)10-7-5-13-6-7/h7-11H,1-6H2

InChI-Schlüssel

BGBTVJKPZNBCSQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C(CO)NC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.